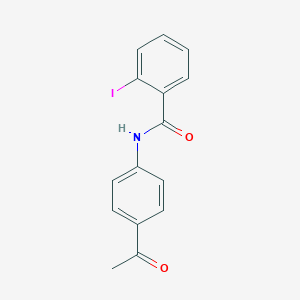

N-(4-Acetylphenyl)-2-iodobenzamide

Description

Properties

Molecular Formula |

C15H12INO2 |

|---|---|

Molecular Weight |

365.16g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H12INO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) |

InChI Key |

CQHMZMGXYURWLO-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(4-Acetylphenyl)-2-iodobenzamide and its analogs:

Key Comparisons

Substituent Effects on Reactivity: The iodine atom in this compound facilitates palladium-catalyzed reactions, similar to N-(4-Chlorophenyl)-2-iodobenzamide (). However, the electron-withdrawing acetyl group in the former may reduce nucleophilicity compared to the electron-donating amino group in N-(4-Aminophenyl)-2-iodobenzamide (). N-(tert-Butyl)-2-iodobenzamide () exhibits lower steric hindrance than acetylphenyl derivatives, enabling higher yields in straightforward syntheses (55% vs. unreported yields for acetyl analogs).

Biological Activity: N-(4-Acetylphenyl)-2-iodoacetamide (APIAM, ) shares the acetylphenyl moiety but replaces benzamide with iodoacetamide, enabling cysteine alkylation in proteins.

Structural Complexity :

- N-(4-Acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide () incorporates a bulky adamantyl group, increasing molecular weight (387.51 g/mol) and likely altering solubility and bioavailability compared to simpler benzamides.

Spectroscopic Characterization :

- N-(4-Chlorophenyl)-2-iodobenzamide () has been extensively characterized via ¹H/¹³C-NMR, providing benchmarks for comparing electronic environments of substituents in related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Acetylphenyl)-2-iodobenzamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 4-acetylaniline under amide-forming conditions. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and optimizing reaction temperature (60–80°C) to prevent acetyl group degradation. Solvent choice (DMF or THF) and stoichiometric ratios (1:1.2 for acid:amine) significantly impact yield . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H-NMR signals for the acetyl group (δ 2.6 ppm, singlet) and aromatic protons (δ 7.5–8.3 ppm, multiplet splitting due to iodine's anisotropic effect) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 382.1 (C₁₅H₁₂INO₂) with isotopic peaks confirming iodine presence .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM. Include enzymatic inhibition assays (tyrosine kinases, proteases) at 0.1–10 µM, using ATP-competitive ELISA formats. Positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%) are critical to validate results .

Advanced Research Questions

Q. How does the iodine atom in this compound influence its reactivity in cross-coupling reactions compared to halogenated analogs?

- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/Cl) facilitates Suzuki-Miyaura couplings. Optimize Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 90°C. Compared to bromo analogs, iodine derivatives require shorter reaction times (2–4 hr vs. 12 hr) but may generate byproducts (e.g., dehalogenation) under harsh conditions. Monitor via TLC and GC-MS .

Q. What strategies can mitigate conflicting bioactivity data when evaluating this compound in different cancer cell lines?

- Methodological Answer : Contradictions often arise from cell-specific uptake (e.g., melanin affinity in melanoma vs. epithelial cells) or metabolic stability. Use isotopic tracing (e.g., ¹²⁵I-labeled analogs) to quantify cellular uptake . Normalize activity to protein binding (e.g., albumin) and validate with 3D spheroid models. Statistical meta-analysis of dose-response curves (IC₅₀ ± SEM) across ≥3 independent replicates reduces false positives .

Q. How can computational modeling predict the binding affinity of this compound to tyrosine kinase receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR PDB: 1M17). Prioritize the acetyl group’s interaction with hinge-region residues (e.g., Met793) and iodine’s hydrophobic packing with Leu844. Validate with MD simulations (NAMD, 50 ns) to assess binding stability (RMSD <2 Å). Compare predictions to SPR-measured KD values .

Q. What are the challenges in achieving regioselective modifications on the acetylphenyl group, and how can protecting group strategies address this?

- Methodological Answer : The acetyl group’s electron-withdrawing effect directs electrophilic substitution to the meta position, complicating para-modifications. Protect the acetyl as a ketal (e.g., ethylene glycol/H⁺) before iodination or nitration. Deprotect with aqueous HCl post-reaction. Monitor regioselectivity via NOESY (proximity of substituents to aromatic protons) .

Data Analysis & Validation

Q. How should researchers analyze contradictory results in thermal stability studies of this compound derivatives?

- Methodological Answer : Use DSC/TGA to compare decomposition onset (Td). Conflicting data may arise from crystallinity differences (amorphous vs. crystalline batches). Pair with PXRD to confirm polymorphism. For copolymers (e.g., styrene-based), apply Fox equation to predict Tg and validate with experimental DSC .

Q. What methodologies resolve ambiguities in enzyme inhibition mechanisms involving this compound?

- Methodological Answer : Use kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Isotope-labeled substrates (³H-ATP) clarify binding sites. X-ray crystallography of enzyme-inhibitor complexes (resolution <2.5 Å) provides structural validation. Cross-reference with mutagenesis studies (e.g., Ala scanning of catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.